1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride
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Overview
Description
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride is a chemical compound that features a unique structure combining an imidazole ring and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Chlorination: The imidazole ring is then chlorinated to introduce the chlorine atom at the 5-position.
Methylation: The methyl group is introduced at the 1-position of the imidazole ring.
Formation of the Diazepane Ring: The diazepane ring is synthesized separately and then coupled with the chloromethylated imidazole ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the imidazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells. The compound’s imidazole ring can also participate in electron-rich interactions, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Uniqueness
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride is unique due to its combination of an imidazole ring and a diazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in other similar compounds.
Properties
Molecular Formula |
C10H20Cl4N4 |
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Molecular Weight |
338.1 g/mol |
IUPAC Name |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]-1,4-diazepane;trihydrochloride |
InChI |
InChI=1S/C10H17ClN4.3ClH/c1-14-9(11)7-13-10(14)8-15-5-2-3-12-4-6-15;;;/h7,12H,2-6,8H2,1H3;3*1H |
InChI Key |
NTGFXBQFMIUKFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CN2CCCNCC2)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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